molecular formula C18H21NO B8780357 1-Benzyl-3-phenyl-piperidin-3-ol CAS No. 58879-07-5

1-Benzyl-3-phenyl-piperidin-3-ol

Cat. No.: B8780357
CAS No.: 58879-07-5
M. Wt: 267.4 g/mol
InChI Key: GUMQNJUIAGFXKA-UHFFFAOYSA-N
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Description

1-Benzyl-3-phenyl-piperidin-3-ol is a piperidine derivative featuring a benzyl group at the 1-position and a phenyl substituent at the 3-position of the piperidine ring, with a hydroxyl group also at the 3-position. This structural arrangement confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and enhanced lipophilicity from the aromatic substituents.

Properties

CAS No.

58879-07-5

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

1-benzyl-3-phenylpiperidin-3-ol

InChI

InChI=1S/C18H21NO/c20-18(17-10-5-2-6-11-17)12-7-13-19(15-18)14-16-8-3-1-4-9-16/h1-6,8-11,20H,7,12-15H2

InChI Key

GUMQNJUIAGFXKA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Benzyl-3-phenyl-piperidin-3-ol with structurally related piperidine derivatives, focusing on molecular features, physicochemical properties, and functional implications.

Substituent Variations at Position 3

  • 1-Benzyl-3-hydroxypiperidine (CAS 14813-01-5) Structure: Lacks the phenyl group at position 3, replaced by a hydroxyl (-OH). Properties: Reduced steric bulk compared to the phenyl-substituted analog. Applications: Often used as a precursor for chiral ligands or pharmaceuticals .
  • 1-Benzyl-3-(hydroxymethyl)piperidin-3-ol (CAS 112197-89-4)

    • Structure : Features a hydroxymethyl (-CH₂OH) group at position 3.
    • Properties : Increased hydrophilicity and molecular weight (221.3 g/mol vs. ~205–221 g/mol for other analogs). The additional hydroxyl group may confer dual hydrogen-bonding sites, influencing receptor binding kinetics .
  • 1-Benzyl-3-phenylpiperidin-4-one (CAS 446302-83-6)

    • Structure : Replaces the hydroxyl group with a ketone (-C=O) at position 4 and retains the phenyl group at position 3.
    • Properties : The ketone introduces electrophilic reactivity, enabling nucleophilic additions (e.g., Grignard reactions). Higher lipophilicity due to the absence of a polar hydroxyl group .

Stereochemical Variations

  • (R)-1-Benzyl-3-hydroxypiperidine (CAS 91599-81-4)
    • Structure : Enantiomerically pure (R)-configuration at position 3.
    • Properties : Stereochemistry significantly impacts biological activity; for example, enantiopure compounds may exhibit higher receptor affinity compared to racemic mixtures. This compound is used in asymmetric synthesis .

Functional Group Modifications

  • 1-Benzyl-3-chloromethylpiperidine (CAS 104778-58-7) Structure: Chloromethyl (-CH₂Cl) group at position 3. Properties: The chlorine atom enhances electrophilicity, making it reactive in alkylation reactions. Potential toxicity concerns due to halogenated byproducts .
  • Benzyl 4-aminopiperidine-1-carboxylate (CAS 120278-07-1) Structure: Carbamate-protected amino group at position 4. Properties: The amino group (-NH₂) offers nucleophilic sites for conjugation, while the carbamate group improves stability.

Data Table: Key Comparative Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
This compound Not provided C₁₈H₂₁NO ~267.4 Phenyl and hydroxyl at position 3
1-Benzyl-3-hydroxypiperidine 14813-01-5 C₁₂H₁₇NO 191.3 Hydroxyl at position 3
1-Benzyl-3-(hydroxymethyl)piperidin-3-ol 112197-89-4 C₁₃H₁₉NO₂ 221.3 Dual hydroxyl groups
1-Benzyl-3-phenylpiperidin-4-one 446302-83-6 C₁₈H₁₉NO 265.4 Ketone at position 4
(R)-1-Benzyl-3-hydroxypiperidine 91599-81-4 C₁₂H₁₇NO 191.3 Enantiopure (R)-configuration

Research Findings and Implications

  • Reactivity : The phenyl group in this compound may stabilize transition states in catalytic reactions, whereas hydroxyl or ketone analogs are more suited for polar interactions .
  • Toxicity: Limited toxicological data for benzyl-piperidine derivatives (e.g., Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate) suggest the need for rigorous safety profiling, especially for halogenated variants .
  • Applications : Enantiopure derivatives like (R)-1-Benzyl-3-hydroxypiperidine are critical in drug development, while chloromethyl analogs serve as alkylating agents in organic synthesis .

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